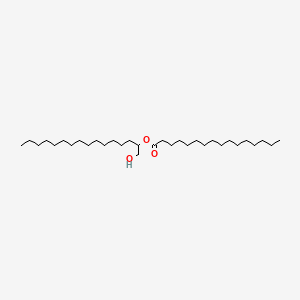![molecular formula C6H6N4S B12648588 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione CAS No. 5399-96-2](/img/structure/B12648588.png)
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, acetic acid.
p-Toluenesulfonic acid, sodium acetate.Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparación Con Compuestos Similares
3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione can be compared with other similar compounds in the pyrazolopyrimidine family:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Pyrido[2,3-d]pyrimidine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit CDK2 with high potency .
Propiedades
Número CAS |
5399-96-2 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C6H6N4S/c1-3-4-5(10-9-3)6(11)8-2-7-4/h2H,1H3,(H,9,10)(H,7,8,11) |
Clave InChI |
KZWAHNDJDKTTTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C(=S)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


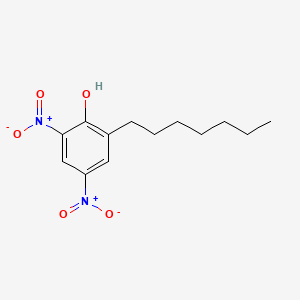
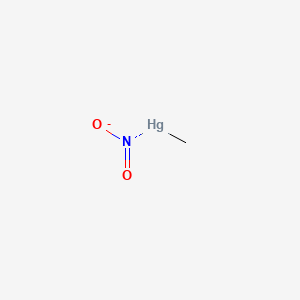

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)

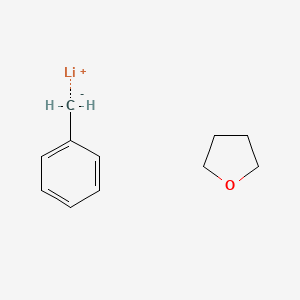

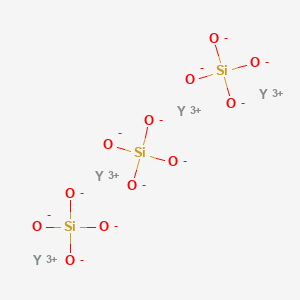

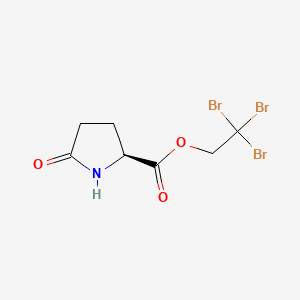
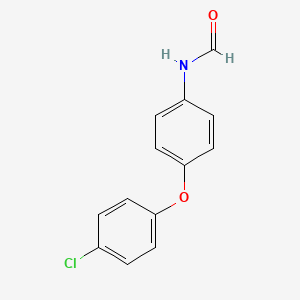
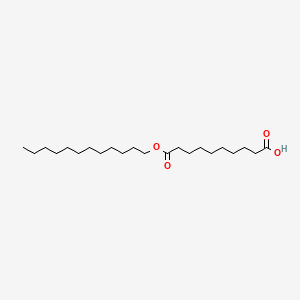
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
